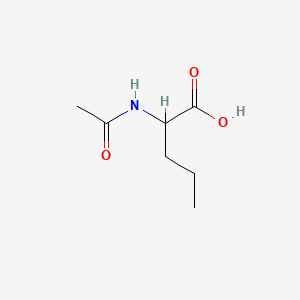
2-Bromoanthraquinone
概要
説明
2-Bromoanthraquinone (2-BrAQ) is a type of anthraquinone that is recognized as a highly efficient photocatalyst . It can perform various redox reactions in aqueous or organic phases .
Synthesis Analysis
2-BrAQ can undergo hydrogen transfer with an alpha-aromatic alcohol under light conditions, thereby efficiently oxidizing the aromatic alcohol to the corresponding product . The yield of 1-phenethanol to acetophenone can reach more than 96% .Molecular Structure Analysis
The molecular formula of 2-Bromoanthraquinone is C14H7BrO2 . The electronegativity of the substituent at the 2 position of the anthraquinone ring and the acidity of the solvent affect the photocatalytic activity of anthraquinones .Chemical Reactions Analysis
After using various aromatic alcohol substrates, 2-BrAQ showed good conversion and selectivity for most aromatic alcohols, but showed C–C bond cleavage and low selectivity with non-α-position aromatic alcohols .Physical And Chemical Properties Analysis
The physical appearance of 2-Bromoanthraquinone ranges from light yellow to brown to dark green . It appears in the form of crystalline powder and chunks .科学的研究の応用
Photocatalysis in Organic Synthesis
2-Bromoanthraquinone (2-BrAQ) is recognized as a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols . It can facilitate the hydrogen transfer from alcohols to hydrogen acceptors like nitrobenzene under light conditions . This property is particularly useful in synthesizing compounds like acetophenone from 1-phenylethanol with yields exceeding 96% . The efficiency of 2-BrAQ in photocatalytic oxidation makes it a valuable tool in organic chemistry for developing green and sustainable processes.
Density Functional Theory (DFT) Studies
DFT studies have been conducted to understand the mechanism of redox reactions facilitated by 2-BrAQ . These studies help in recognizing the changes that occur during the reaction and provide a deeper understanding of the redox behavior of anthraquinone compounds in organic systems . Such insights are crucial for designing more efficient photocatalytic systems and for the theoretical support of new photocatalytic conditions.
Lignin Depolymerization
The oxidation of secondary aromatic alcohols is significant for the depolymerization of lignin . By oxidizing the hydroxyl group to the corresponding ketocarbonyl group, the bond energy of the lignin can be effectively reduced, which accelerates the depolymerization process . 2-BrAQ’s role in this process could lead to advancements in biomass conversion technologies and the chemical industry.
Homogeneous Photocatalysis
2-BrAQ serves as a catalyst in homogeneous photocatalysis due to its high activity and dispersion . It’s used in the oxidation of aromatic compounds, which is a milder and more environmentally friendly method compared to traditional thermal catalysis . This application is significant in the field of green chemistry, where the focus is on reducing the environmental impact of chemical processes.
Selectivity in Oxidation Reactions
When used with various aromatic alcohol substrates, 2-BrAQ shows good conversion and selectivity for most aromatic alcohols . However, it exhibits C–C bond cleavage and low selectivity with non-α-position aromatic alcohols . This selectivity is important for targeted chemical synthesis where specific outcomes are desired.
Experimental and Theoretical Support for Photocatalysis
Experimental evidence supports the use of 2-BrAQ as a photocatalyst in various redox reactions in both aqueous and organic phases . The theoretical backing provided by DFT calculations complements the experimental findings, offering a comprehensive understanding of the photocatalytic activities of anthraquinone derivatives .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSDGYDTWADUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277889 | |
| Record name | 2-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoanthraquinone | |
CAS RN |
572-83-8 | |
| Record name | 2-Bromoanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoanthracene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

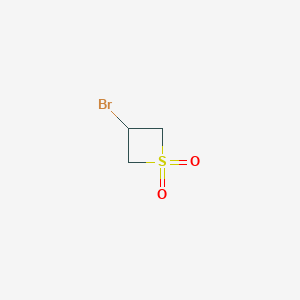
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)
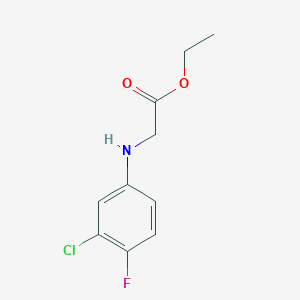

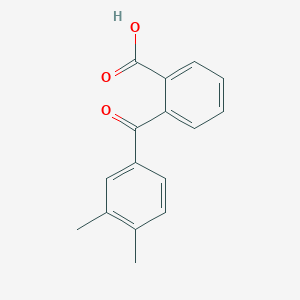


![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
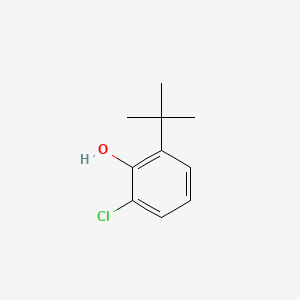
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)
